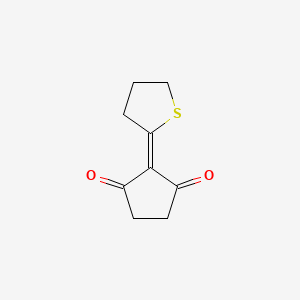
2-(Thiolan-2-ylidene)cyclopentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiolan-2-ylidene)cyclopentane-1,3-dione is an organic compound characterized by a unique structure that combines a thiolane ring with a cyclopentane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiolan-2-ylidene)cyclopentane-1,3-dione typically involves the reaction of cyclopentane-1,3-dione with thiolane derivatives under specific conditions. One common method is the hydrogenation of 2-cyclopentene-1,4-dione using zinc/acetic acid . The reaction conditions must be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of catalytic hydrogenation can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Thiolan-2-ylidene)cyclopentane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolane ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiolane derivatives, and substituted cyclopentane-1,3-dione derivatives.
Scientific Research Applications
2-(Thiolan-2-ylidene)cyclopentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Thiolan-2-ylidene)cyclopentane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, it can interact with cellular pathways, modulating biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Thiolan-2-ylidene)cyclopentane-1,3-dione include:
1,3-Cyclopentanedione: A structurally related compound with similar reactivity.
Indane-1,3-dione: Another cyclic diketone with applications in organic synthesis and medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of a thiolane ring with a cyclopentane-1,3-dione moiety, which imparts distinct chemical properties and reactivity. This structural feature allows for unique interactions with biological targets and makes it a valuable compound in various fields of research.
Properties
CAS No. |
62686-87-7 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-(thiolan-2-ylidene)cyclopentane-1,3-dione |
InChI |
InChI=1S/C9H10O2S/c10-6-3-4-7(11)9(6)8-2-1-5-12-8/h1-5H2 |
InChI Key |
ZIGWQSFCHDRHSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C2C(=O)CCC2=O)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















